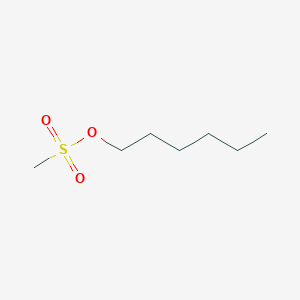

Hexyl Methanesulfonate

Overview

Description

Hexyl Methanesulfonate, also known as hexyl mesylate or hexyl methanesulphonate, is a methanesulfonate agent . It has a molecular formula of C7H16O3S and a molecular weight of 180.3 . It is a potential anticancer agent that can easily cross the blood-brain barrier .

Synthesis Analysis

Hexyl Methanesulfonate can be quantified in pharmaceuticals like Dabigatran etexilate mesylate using a gas chromatography (GC) method with on-column injection technique . The chromatographic separation is achieved on a DB-Wax capillary column . The limit of detection (LOD) of Hexyl Methanesulfonate is 0.25 ppm and the limit of quantification (LOQ) is 0.75 ppm .

Molecular Structure Analysis

The molecular structure of Hexyl Methanesulfonate consists of a hexyl group (a six carbon chain) attached to a methanesulfonate group . The methanesulfonate group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and another oxygen atom, which is in turn bonded to the hexyl group .

Chemical Reactions Analysis

Hexyl Methanesulfonate is a mesylate ester that can be formed as a byproduct between methanesulfonic acid (often used as a counterion) and alcohols often used as solvents in the manufacturing process . It can be separated and quantified by gas chromatography on column injection technique .

Physical And Chemical Properties Analysis

Hexyl Methanesulfonate is a clear liquid at ambient temperature with a boiling point around 90°C . It has a specific gravity of 1.06 at 20°C .

Scientific Research Applications

Pharmaceutical Quality Control

Gas Chromatography (GC) Quantification: HMS is used in the quality control of pharmaceuticals, particularly in the quantification of trace levels in active pharmaceutical ingredients (APIs). A specific application is found in the quantification of HMS in Dabigatran etexilate mesylate, a direct thrombin inhibitor . The method employs a capillary column and flame ionization detector (FID), with a detection limit of 0.25 ppm and quantification limit of 0.75 ppm. This is crucial for ensuring the safety and efficacy of pharmaceutical products, as HMS can be a byproduct of manufacturing processes involving methanesulfonic acid and alcohols .

Analytical Method Development

Validation and Method Development: HMS serves as a standard in developing and validating analytical methods. The GC method developed for HMS quantification is validated for specificity, linearity, accuracy, and precision . This ensures that the method meets regulatory requirements and can be employed in quality control laboratories for monitoring APIs .

Environmental Monitoring

Trace Analysis: The sensitivity of the GC method for HMS allows for environmental monitoring of pharmaceutical pollutants. Trace analysis can detect minute quantities of HMS, which is essential for assessing the environmental impact of pharmaceutical waste and ensuring compliance with environmental regulations .

Regulatory Compliance

Health Hazard Assessment: HMS is scrutinized for potential health hazards such as mutagenicity, carcinogenicity, and teratogenicity. Its quantification in pharmaceuticals is part of regulatory compliance to control the concentration of potentially harmful compounds in drugs .

Research on Drug Impurities

Genotoxic Impurities Study: HMS is studied as a mesylate ester, which is known to be a potent mutagenic and carcinogenic compound. Research on HMS helps in understanding the formation and control of genotoxic impurities in drug substances .

Methodological Innovation

On-Column Injection Technique: The use of HMS in the on-column injection technique for GC represents methodological innovation. This technique improves the separation and quantification of volatile compounds like HMS, enhancing the analytical capabilities of GC methods .

Solvent Systems Analysis

Ionic Liquid Medium: HMS can be analyzed using an ionic liquid as the sample-solving medium in liquid–liquid extraction methods. This approach is part of the development of novel solvent systems for improved analytical performance .

Safety And Hazards

Future Directions

The potential health hazards of trace amounts of mesylate esters, like Hexyl Methanesulfonate, in pharmaceuticals have attracted the attention of regulatory authorities . Therefore, it is of great importance to develop analytical methods that are sensitive enough and meet all the regulatory requirements . The developed method can be very well employed and can be used in the quality control laboratories to monitor and control the trace level of hexyl methane sulfonate in Active pharmaceutical ingredients (API) .

properties

IUPAC Name |

hexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIRDRHUUFRHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501076 | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl Methanesulfonate | |

CAS RN |

16156-50-6 | |

| Record name | Hexyl mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hexyl Methanesulfonate interact with DNA and what are the downstream effects?

A1: Hexyl Methanesulfonate acts as an alkylating agent. It transfers its hexyl group to DNA bases, creating bulky adducts that distort the DNA helix structure. [, ] This alkylation disrupts DNA replication and repair mechanisms, ultimately leading to mutations and chromosomal aberrations. [, ] Studies using human lymphoblastoid cells have shown that Hexyl Methanesulfonate induces both "normally growing" (NG) and "slowly growing" (SG) TK mutants. NG mutants arise from point mutations, while SG mutants result from larger structural changes in the DNA, indicating clastogenic effects in addition to mutagenicity. []

Q2: Which DNA repair pathway is primarily involved in repairing Hexyl Methanesulfonate-induced DNA damage?

A2: Research indicates that Nucleotide Excision Repair (NER) is the primary pathway for repairing DNA damage caused by Hexyl Methanesulfonate. [] This is because NER is responsible for removing bulky adducts from DNA, which is the type of damage induced by Hexyl Methanesulfonate. The study demonstrated that α-amanitin, an inhibitor of NER, significantly reduced the DNA damage response to Hexyl Methanesulfonate, indicating NER's role in the repair process. []

- [1] Role of Nucleotide Excision Repair or Base Excision Repair in Movement of Various n-Alkylated Bases, Investigated by the Comet Assay:

Q3: How does the length of the alkyl chain in alkyl methanesulfonates affect their mutagenic and clastogenic potential?

A3: Studies using a series of n-alkyl methanesulfonates, including Hexyl Methanesulfonate, have revealed a structure-activity relationship. Compounds with shorter alkyl chains (less than four carbons) primarily induce point mutations (mutagenicity). In contrast, compounds with longer alkyl chains, like Hexyl Methanesulfonate (with a six-carbon chain), are capable of inducing both point mutations and larger chromosomal aberrations (clastogenicity). [] This suggests that the increased bulkiness of larger alkyl adducts contributes to more severe DNA damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)